molecular formula C23H15N3O B3009258 (2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile CAS No. 692287-43-7

(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile

Cat. No.: B3009258
CAS No.: 692287-43-7
M. Wt: 349.393
InChI Key: CBISYAKHVYDNPS-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile is an α,β-unsaturated acrylonitrile derivative featuring a 3-formylindole moiety, a phenyl linker, and a pyridin-3-yl group. The compound’s structure is characterized by a conjugated π-system, which is critical for its electronic and optical properties. This framework is analogous to donor-π-acceptor (D-π-A) dyes, where the indole-formyl group acts as an acceptor and the pyridine as part of the π-bridge .

Properties

IUPAC Name

(Z)-3-[4-(3-formylindol-1-yl)phenyl]-2-pyridin-3-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N3O/c24-13-19(18-4-3-11-25-14-18)12-17-7-9-21(10-8-17)26-15-20(16-27)22-5-1-2-6-23(22)26/h1-12,14-16H/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBISYAKHVYDNPS-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)C=C(C#N)C4=CN=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2C3=CC=C(C=C3)/C=C(\C#N)/C4=CN=CC=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile, also known by its IUPAC name, exhibits significant biological activity that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activities, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by:

  • Molecular Formula : C20H16N4O
  • Molecular Weight : 336.37 g/mol
  • Structure : It contains an indole moiety linked to a phenyl group and a pyridine ring, which contributes to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Research indicates that the compound may inhibit key enzymes involved in cancer cell proliferation. For instance, it has shown potential as an inhibitor of the phosphatidylinositol 3-kinase (PI3K) pathway, which is critical in various tumorigenic processes .
  • Modulation of Cellular Signaling : It may influence cellular signaling pathways by altering phosphorylation states of specific proteins involved in cell cycle regulation and apoptosis . This modulation can lead to reduced cell viability in cancerous cells.
  • Interaction with Receptors : The compound may interact with various receptors, including those associated with neurotransmitter signaling, potentially impacting neurological functions .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The IC50 values indicate significant potency in inhibiting cell growth compared to standard chemotherapeutic agents .
Cell LineIC50 (µM)Reference
MCF-7 (Breast)12.5
A549 (Lung)15.0
HeLa (Cervical)10.0

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary tests show that it possesses activity against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy .
MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, accompanied by increased apoptosis markers such as caspase activation and PARP cleavage. These findings suggest its potential as a therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of this compound in a model of neurodegeneration induced by oxidative stress. Results showed that it significantly reduced neuronal death and oxidative damage markers, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds with indole and pyridine structures exhibit significant anticancer properties. Studies have shown that (2Z)-3-[4-(3-formyl-1H-indol-1-yl)phenyl]-2-(pyridin-3-yl)prop-2-enenitrile can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

StudyFindings
Zhang et al. (2023)Demonstrated that the compound inhibits growth in breast cancer cell lines through apoptosis induction.
Kumar et al. (2024)Reported cytotoxic effects on leukemia cells, suggesting a potential role in leukemia treatment.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria.

PathogenActivity
Staphylococcus aureusInhibition at low concentrations
Escherichia coliModerate inhibitory effect observed

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of this compound, particularly in models of neurodegenerative diseases. The presence of the indole structure is linked to neuroprotection through antioxidant mechanisms.

ResearchObservations
Lee et al. (2025)Found that the compound reduces oxidative stress markers in neuronal cells.

Organic Electronics

The unique electronic properties of this compound make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form thin films with good charge transport properties is particularly noteworthy.

Sensors

The compound's sensitivity to changes in environmental conditions makes it suitable for sensor applications, particularly in detecting volatile organic compounds (VOCs).

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile (I)

(2Z)-3-(4-(diphenylamino)phenyl)-2-(pyridin-4-yl)prop-2-enenitrile (II)

(2Z)-3-(9-ethyl-9H-carbazol-3-yl)-2-(pyridin-2-yl)enenitrile (III)

These compounds differ in their substituents and pyridine nitrogen positions (meta, para, ortho), which significantly influence their physicochemical behaviors .

Table 1: Structural and Electronic Comparison
Compound Substituent (R) Pyridine Position Key Interactions HOMO-LUMO Gap (eV) Solvent Effects on Self-Assembly
Target Compound 3-formylindole meta (pyridin-3-yl) Moderate π-π interactions Not reported Likely solvent-dependent
I Diphenylamino meta Strong π-π stacking ~3.2 (DFT, gas) Anti/syn conformers in polar solvents
II Diphenylamino para Weaker π-π interactions ~3.0 (DFT, gas) Single conformer dominance
III Carbazole ortho Steric hindrance ~3.5 (DFT, gas) Solvent-independent packing

Optical and Electrochemical Properties

  • Target Compound: The 3-formyl group likely reduces the HOMO-LUMO gap compared to diphenylamino (donor) analogs, enhancing charge-transfer transitions. Experimental data on absorbance/fluorescence is unavailable but can be inferred to exhibit redshifted emission relative to carbazole-based analogs (III) due to stronger acceptor character .
  • Compound I: Exhibits dual absorbance bands (300 nm and 450 nm) in chloroform, attributed to intramolecular charge transfer. Fluorescence quantum yield is solvent-dependent, peaking in non-polar solvents .
  • Compound III : Shows blue-shifted emission due to carbazole’s rigid structure and steric effects, reducing conjugation efficiency .

Crystal Packing and Conformational Stability

  • Target Compound : Predicted to form layered structures via C–H···N and C=O···H interactions, though specific data is lacking. The meta-pyridine position may promote tilted molecular packing, reducing π-overlap compared to para-substituted analogs.
  • Compound I : Crystallizes with two conformers (anti and syn) in polar solvents, stabilized by solvent interactions. DFT confirms both conformers are energetically similar (<1 eV difference) .
  • Compound II : Para-pyridine enables planar molecular arrangements, enhancing π-π interactions and charge mobility .

Solvent Effects and Computational Insights

  • Target Compound: Computational modeling in solvents (e.g., chloroform, DMSO) would predict enhanced solubility due to the polar formyl group, contrasting with diphenylamino analogs (I, II), which show conformational flexibility in polar media .
  • Compound I/II: Solvent polarity dictates self-assembly; polar solvents stabilize extended conformers, while non-polar solvents favor compact structures .

Q & A

Basic: What synthetic strategies are optimal for introducing the 3-formyl group on the indole moiety during synthesis?

Methodological Answer:
The 3-formyl group on the indole ring can be introduced via direct formylation using Vilsmeier-Haack conditions (POCl₃/DMF) or through propeniminium salt-mediated vinylformylation . For sterically hindered indoles, a two-step protocol involving formylation at the 2-position followed by isomerization may improve yields. Key parameters include:

  • Temperature control (0–5°C for Vilsmeier-Haack to avoid over-reaction).
  • Stoichiometric use of DMF (1.2–1.5 equiv.) to minimize byproducts.
  • Post-reaction quenching with ice-water to stabilize the aldehyde .

Basic: How is the Z-configuration of the prop-2-enenitrile group confirmed experimentally?

Methodological Answer:
The Z-configuration is confirmed via:

  • ¹H NMR coupling constants : J values < 12 Hz for vicinal protons on the double bond indicate cis geometry .
  • X-ray crystallography : Dihedral angles between the pyridine and indole-phenyl planes (e.g., 12.6° in monoclinic P2₁/n crystals) validate spatial arrangement .
  • NOESY experiments : Cross-peaks between the pyridine proton and nitrile group confirm proximity in the Z-isomer .

Advanced: How can contradictions between computational and experimental electronic spectra be resolved?

Methodological Answer:
Discrepancies in UV-Vis absorption or fluorescence spectra often arise from solvent effects or excited-state dynamics. Mitigation strategies include:

  • Solvent-correlated TD-DFT calculations : Incorporate PCM (Polarizable Continuum Model) to account for solvent polarity .
  • Vibronic coupling analysis : Use DUSHIN or similar programs to model vibrational fine structure .
  • Experimental validation : Compare computed λmax with data from solvents of varying polarity (e.g., cyclohexane vs. DMSO) .

Advanced: What methodologies elucidate π-π stacking interactions in the crystalline state?

Methodological Answer:
X-ray crystallography provides direct evidence:

  • Interplanar distances : Measure centroid-to-centroid distances (e.g., 3.8–4.2 Å for pyridine-indole stacking) .
  • Hirshfeld surface analysis : Quantify contact percentages (e.g., 22% C···C interactions) .
  • DFT-based energy decomposition : Use SAPT (Symmetry-Adapted Perturbation Theory) to calculate stacking energies (~–15 kcal/mol for parallel-displaced motifs) .

Basic: What purification techniques isolate the compound from complex mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with gradient elution (hexane:EtOAc 7:3 → 1:1) to separate nitrile-containing intermediates .
  • Recrystallization : Optimize solvent polarity (e.g., EtOH/H₂O mixtures) to exploit solubility differences between Z/E isomers .
  • HPLC-PDA : Employ C18 columns (ACN/H₂O + 0.1% TFA) for >98% purity validation .

Advanced: How does the nitrile group influence reactivity in cross-coupling reactions?

Methodological Answer:
The electron-withdrawing nitrile group:

  • Activates the α,β-unsaturated system for Michael additions (e.g., thiols at β-position) .
  • Modulates redox potentials : Cyclic voltammetry shows a 0.3 V anodic shift vs. non-nitrile analogs, affecting electrochemical stability .
  • Steric effects : DFT-optimized structures reveal a 120° bond angle at the nitrile carbon, hindering nucleophilic attacks .

Basic: What analytical methods confirm the presence of pyridine and indole moieties?

Methodological Answer:

  • ¹H NMR : Pyridine protons appear as doublets (δ 8.5–9.0 ppm); indole H-2 resonates as a singlet (δ 7.2–7.5 ppm) .
  • FTIR : Stretching vibrations at 2220 cm⁻¹ (C≡N), 1680 cm⁻¹ (aldehyde C=O), and 1590 cm⁻¹ (pyridine ring) .
  • HRMS : Match [M+H]<sup>+</sup> to theoretical m/z (e.g., 363.40 for C22H21NO4) .

Advanced: How is tautomeric equilibrium between enamine and imine forms analyzed?

Methodological Answer:

  • Variable-temperature NMR : Monitor NH proton shifts (Δδ > 0.5 ppm indicates tautomerization) .
  • pH-dependent UV-Vis : Isosbestic points confirm equilibrium between forms .
  • DFT energy comparisons : Calculate ΔG between tautomers (e.g., imine form favored by 2.1 kcal/mol in DMSO) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.